molecular formula C8H8Cl2O B3350198 2,2-Dichloro-1-phenylethanol CAS No. 2612-36-4

2,2-Dichloro-1-phenylethanol

Cat. No. B3350198
CAS RN: 2612-36-4
M. Wt: 191.05 g/mol
InChI Key: XNSCLDYOTQWNGW-UHFFFAOYSA-N
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Description

2,2-Dichloro-1-phenylethanol is a chemical compound with the molecular formula C8H8Cl2O . It has an average mass of 191.055 Da and a monoisotopic mass of 189.995224 Da .


Molecular Structure Analysis

The molecular structure of 2,2-Dichloro-1-phenylethanol consists of 8 carbon atoms, 8 hydrogen atoms, 2 chlorine atoms, and 1 oxygen atom . Unfortunately, the specific 3D structure or 2D Mol file is not provided in the search results.


Chemical Reactions Analysis

A study has shown that 2,2-dihalo-1-phenylethanol derivatives can be oxidized using oxygen in a biphasic medium with the laccase from Trametes versicolor/TEMPO pair . This process provides the corresponding ketones under very mild conditions . Moreover, a chemoenzymatic protocol has been applied successfully to deracemize 2,2-dichloro-1-phenylethanol, combining this oxidation with an alcohol dehydrogenase-catalyzed bioreduction .

Safety and Hazards

The safety data sheet for a related compound, phenylethyl alcohol, indicates that it is harmful if swallowed and causes serious eye irritation . It also advises wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with eyes, skin, and clothing .

Future Directions

One study has successfully applied a chemoenzymatic protocol to deracemize 2,2-dichloro-1-phenylethanol, combining this oxidation with an alcohol dehydrogenase-catalyzed bioreduction . This suggests potential future directions for the use of biocatalysts in the synthesis and modification of 2,2-Dichloro-1-phenylethanol and related compounds .

properties

IUPAC Name

2,2-dichloro-1-phenylethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2O/c9-8(10)7(11)6-4-2-1-3-5-6/h1-5,7-8,11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNSCLDYOTQWNGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801345976
Record name 2,2-Dichloro-1-phenylethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801345976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2612-36-4
Record name 2,2-Dichloro-1-phenylethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002612364
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2-Dichloro-1-phenylethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801345976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-DICHLORO-1-PHENYLETHANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Y2VK6KY14
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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